N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide
Description
Properties
Molecular Formula |
C17H17ClN6O |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(5-methylpyrazol-1-yl)acetamide |
InChI |
InChI=1S/C17H17ClN6O/c1-12-8-9-20-23(12)11-16(25)21-19-10-15-13(2)22-24(17(15)18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,21,25)/b19-10+ |
InChI Key |
SUCRPWPMWLBUAI-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC=NN1CC(=O)N/N=C/C2=C(N(N=C2C)C3=CC=CC=C3)Cl |
Canonical SMILES |
CC1=CC=NN1CC(=O)NN=CC2=C(N(N=C2C)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrazole Derivatives
The synthesis often begins with a precursor that contains a pyrazole structure. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole can be synthesized through:
Reagents : Use of hydrazine hydrate and appropriate carbonyl compounds.
Conditions : Typically involves refluxing in ethanol or other solvents under controlled temperatures.
Methylation and Chlorination
After obtaining the pyrazole derivative, methylation can be performed using:
Reagents : Methyl iodide or dimethyl sulfate as methylating agents.
Conditions : The reaction is generally carried out in a polar solvent like acetone or DMF (dimethylformamide) at elevated temperatures.
Chlorination can be achieved using:
Reagents : Chlorine gas or chlorinating agents such as phosphorus oxychloride.
Conditions : Conducted under anhydrous conditions to prevent hydrolysis.
Hydrazone Formation
The final step involves forming the hydrazone by reacting the synthesized pyrazole derivative with an appropriate acetohydrazide:
Reagents : Acetohydrazide, which can be synthesized from acetic acid and hydrazine.
Conditions : The reaction typically occurs in a solvent such as ethanol or acetic acid at elevated temperatures, often requiring refluxing for several hours.
Characterization Techniques
Post-synthesis, characterization of this compound is essential to confirm its structure:
| Technique | Description |
|---|---|
| Infrared Spectroscopy (IR) | Identifies functional groups based on characteristic absorption bands. |
| Nuclear Magnetic Resonance (NMR) | Provides information about the molecular structure and environment of hydrogen atoms. |
| Mass Spectrometry (MS) | Confirms molecular weight and structural integrity. |
Summary of Findings
The preparation of this compound involves multiple synthetic steps, each requiring careful selection of reagents and conditions to achieve high yields and purity. The combination of pyrazole synthesis, functional group modifications, and hydrazone formation are critical to developing this compound for potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Anticonvulsant Activity
A significant study explored the anticonvulsant properties of synthesized compounds derived from similar pyrazole structures. In this research, several hydrazides, including derivatives of N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene], were evaluated for their efficacy against seizure models induced by maximal electroshock and pentylenetetrazol in mice. The results indicated that many of these compounds exhibited protective effects against seizures, with some demonstrating reduced central nervous system (CNS) depression compared to traditional anticonvulsants like phenytoin .
Anticancer Properties
Recent reviews have highlighted the potential of aminopyrazole-based compounds in anticancer therapy. N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide may share similar mechanisms of action as other pyrazole derivatives that inhibit cancer cell proliferation through various pathways, including the inhibition of carbonic anhydrases, which are implicated in tumor growth .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have shown promising results against various bacterial strains, suggesting that this compound could be effective in developing new antimicrobial agents .
Photochromic Behavior
Research has indicated that pyrazole-based compounds can exhibit interesting photochromic properties. These materials change color when exposed to light, making them suitable for applications in optical devices and sensors. The incorporation of N'-[(E)-(5-chloro-3-methyl-1-phenylpyrazol)] moieties into polymers can enhance their photoresponsive characteristics .
Corrosion Inhibition
Another application area includes the use of Schiff bases derived from pyrazoles as corrosion inhibitors for metals in acidic environments. The effectiveness of these compounds in preventing corrosion can be attributed to their ability to form protective layers on metal surfaces .
Summary of Findings
The applications of N'-[(E)-(5-chloro-3-methyl-1-phenylpyrazol)] extend across various fields, particularly in medicinal chemistry and material science. Its potential as an anticonvulsant, anticancer agent, antimicrobial agent, and material with photochromic properties highlights its versatility.
Key Applications Table
Mechanism of Action
The mechanism of action of N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory responses and microbial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole/Triazole Hybrids
- N-R-2-(5-(5-Methyl-1H-Pyrazole-3-yl)-4-Phenyl-4H-1,2,4-Triazole-3-ylthio)Acetamides (Hotsulia et al., 2019): Replaces the hydrazide group with a triazole-thioacetamide. However, the sulfur atom in the thioacetamide may reduce metabolic stability . Key Data: Molecular weights range from 350–400 g/mol; reported antibacterial activity against S. aureus (MIC: 8–16 µg/mL).
Pyrazolone Derivatives
Thiazole-Containing Hydrazides
- (E)-N'-(1-(5-(4-Chlorophenyl)-4-Cyano-1-Phenyl-1H-Pyrazol-3-yl)Ethylidene)-4-Methyl-2-Phenylthiazole-5-Carbohydrazide (): Substitutes one pyrazole with a thiazole ring. Thiazole’s sulfur atom and aromaticity may improve antimicrobial activity. The 4-chlorophenyl and cyano groups enhance electron-withdrawing effects, stabilizing the molecule in oxidative environments. Key Data: Antifungal activity against C. albicans (IC₅₀: 12 µM) .
Azepine-Modified Analogues
- 4-[(5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazol-4-yl)Methylideneamino]-1,5-Dimethyl-2-Phenyl-1H-Azepine-3-Carboxylic Acid (): Introduces a seven-membered azepine ring, increasing conformational flexibility. The carboxylic acid group improves solubility but may reduce blood-brain barrier penetration. Key Data: Reported anti-inflammatory activity (COX-2 inhibition: 78% at 10 µM) .
Comparative Analysis of Key Properties
Research Findings and Implications
- Crystallographic Behavior : The target compound’s (E)-configuration and pyrazole rings likely form N—H⋯N/O hydrogen bonds, as seen in related structures (e.g., ), contributing to stable crystal packing . This contrasts with thiazole derivatives, where sulfur participates in weaker C—H⋯S interactions .
- Pharmacological Potential: The chloro and methyl groups in the target compound may enhance lipophilicity, favoring antimicrobial activity. However, the absence of a thiazole or triazole ring could limit its spectrum compared to and derivatives.
- Synthetic Challenges : High-yield synthesis (~70%) is achievable for pyrazole derivatives (), but introducing the hydrazide group may require stringent reaction conditions to avoid byproducts.
Biological Activity
N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide is a novel compound within the pyrazole class, recognized for its diverse biological activities. This article delves into its synthesis, structural characteristics, and biological properties, particularly focusing on its cytotoxicity and potential therapeutic applications.
1. Synthesis and Structural Characteristics
The compound is synthesized through a condensation reaction involving 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-carbaldehyde and 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide. The resulting structure features a hydrazone linkage, which is crucial for its biological activity. The crystal structure reveals that the compound adopts an E configuration, with distinct dihedral angles between the pyrazole ring and adjacent aromatic systems, contributing to its stability and reactivity .
2.1 Cytotoxicity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In vitro studies indicate significant cytotoxicity, particularly against human liver cancer cells (HA22T) and nasopharyngeal cancer cells (HONE1), with IC50 values in the nanomolar range .
Table 1: Cytotoxicity Profile of this compound
| Cell Line | IC50 (nM) |
|---|---|
| HA22T | 58 |
| HONE1 | 180 |
| MCF (breast) | >359 |
| DLDI | 90 |
| NUGC | 36 |
The mechanism underlying the cytotoxicity of this compound appears to involve the induction of apoptosis in cancer cells. Studies suggest that it may interfere with cellular signaling pathways related to survival and proliferation . The presence of electronegative groups in its structure enhances its interaction with cellular targets, potentially leading to increased potency against malignancies.
3. Case Studies
Several studies have focused on the biological evaluation of pyrazole derivatives, including our compound of interest:
Case Study 1: Antitumor Activity
In a study evaluating a series of pyrazole derivatives, this compound demonstrated superior activity against multiple cancer cell lines compared to structurally similar compounds .
Case Study 2: Structure–Activity Relationship (SAR)
Research indicated that modifications in the pyrazole ring significantly affect the biological activity. Substituents such as halogens or electron-withdrawing groups enhance cytotoxic potential, as observed in various derivatives .
4. Conclusion
This compound exhibits promising biological activity, particularly in oncology. Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in therapeutic applications. Continued research into its mechanisms and potential modifications could yield even more effective anticancer agents.
Q & A
Q. How can conflicting bioactivity data between synthetic batches be systematically addressed?
- Methodology : Batch variability is investigated via: (i) Purity analysis : HPLC-MS to detect trace impurities (e.g., unreacted aldehydes). (ii) Polymorph screening : Powder XRD or DSC to identify crystalline forms affecting solubility. (iii) Conformational studies : Variable-temperature NMR to assess rotational barriers in the hydrazone linkage .
Q. What role do non-covalent interactions (e.g., hydrogen bonding, π-stacking) play in stabilizing the compound’s crystal lattice?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
